Pipazethate Hydrochloride (CAS 6056-11-7) is a synthetic 1-azaphenothiazine derivative and a non-narcotic, centrally acting agent historically investigated for antitussive applications. In modern research and industrial procurement, it is primarily valued as a highly specific pharmacological probe. Unlike traditional opioid-based compounds, Pipazethate functions as a sigma-1 receptor ligand (IC50 ~190 nM) and a GABA antagonist[1]. As a hydrochloride salt, it presents as a water-soluble crystalline powder that maintains high stability in aqueous solutions at a pH of approximately 4 [2]. This distinct mechanistic profile and favorable aqueous processability make it a critical reference standard and negative control in respiratory pharmacology and receptor-binding assays.
Substituting Pipazethate Hydrochloride with common in-class or functional alternatives fundamentally alters both experimental outcomes and formulation stability. Replacing it with standard antitussives like Codeine or Dextromethorphan shifts the primary mechanistic pathway to opioid receptor agonism or NMDA receptor antagonism, respectively, invalidating assays designed to isolate non-narcotic pathways [1]. Furthermore, attempting to use Pipazethate free base instead of the hydrochloride salt severely compromises aqueous processability; the free base requires organic solvents for handling, whereas the pre-formed hydrochloride salt allows for direct, stable aqueous dissolution (pH ~4) and avoids the 5–14% yield loss and additional processing steps associated with in-house salt conversion[2]. Consequently, procuring the exact hydrochloride form is mandatory for reproducible, non-narcotic receptor modeling and stable aqueous formulation.
Pipazethate Hydrochloride demonstrates highly specific binding to the sigma-1 receptor with an IC50 of 190 nM, completely lacking the opioid receptor affinity of Codeine or the NMDA antagonism of Dextromethorphan [1]. This quantitative binding profile ensures that downstream neurological or antitussive responses are strictly isolated to sigma-1/GABA pathways.
| Evidence Dimension | Primary receptor target affinity (IC50) |
| Target Compound Data | Sigma-1 IC50 = 190 nM |
| Comparator Or Baseline | Codeine (Opioid agonist) / Dextromethorphan (NMDA antagonist) |
| Quantified Difference | Complete divergence in primary receptor target class |
| Conditions | In vitro receptor binding assays |
Procuring Pipazethate HCl is essential for researchers who must exclude opioid and NMDA receptor interference when modeling central nervous system pathways.
The isolation of Pipazethate Hydrochloride from its free base using isopropanol and isopropanolic HCl yields a highly stable crystalline product (86–95% theoretical yield) that forms robust aqueous solutions at pH 4 [1]. In contrast, the free base form lacks this direct aqueous stability and requires organic solvent handling, making the HCl salt significantly more efficient for direct formulation workflows.
| Evidence Dimension | Aqueous stability and salt isolation yield |
| Target Compound Data | Stable aqueous solution at pH 4; 86-95% crystallization yield |
| Comparator Or Baseline | Pipazethate free base (Requires organic solvents; less stable in aqueous media) |
| Quantified Difference | >86% reproducible yield advantage and direct aqueous compatibility |
| Conditions | Aqueous dissolution and isopropanol-based crystallization at 0 °C |
Buyers should procure the pre-formed HCl salt to bypass inefficient in-house salt conversion and guarantee stability in aqueous test matrices.
Pipazethate Hydrochloride can be quantified with extreme precision using extractive colourimetric methods, forming an ion-pair complex with chromazurol S (measured at 512 nm) with a Limit of Detection (LOD) of 3.36 µg/mL and a linear range of 12–92 µg/mL[1]. This method retains its accuracy even in the presence of basic, acidic, and oxidative degradants, providing a superior baseline for stability-indicating assays compared to non-specific UV detection.
| Evidence Dimension | Spectrophotometric Limit of Detection (LOD) |
| Target Compound Data | LOD = 3.36 µg/mL via chromazurol S complex |
| Comparator Or Baseline | Standard non-specific UV assays (Higher interference from degradants) |
| Quantified Difference | Highly specific quantification down to 3.36 µg/mL with zero interference from basic degradants |
| Conditions | Ion-pair complex formation measured at 512 nm in aqueous/methylene chloride extraction |
This highly sensitive detection profile ensures that QA/QC departments can reliably monitor batch purity and track degradation in complex formulations.
While benchmark antitussives like Codeine suppress cough counts by 40–60% in chronic bronchitis populations, clinical evaluations of Pipazethate have consistently shown it fails to significantly reduce cough frequency compared to placebo [1]. Rather than a therapeutic failure, this distinct lack of broad-spectrum efficacy establishes Pipazethate as a highly valuable negative control in modern antitussive drug screening.
| Evidence Dimension | Reduction in cough frequency (efficacy) |
| Target Compound Data | No significant reduction vs. placebo |
| Comparator Or Baseline | Codeine (40–60% reduction in cough counts) |
| Quantified Difference | ~40-60% lower efficacy in broad-spectrum cough suppression |
| Conditions | Clinical trials in patients with chronic bronchitis/COPD |
Procuring Pipazethate HCl provides assay developers with an established, structurally related negative control to validate the efficacy of novel antitussive candidates.
Because Pipazethate Hydrochloride binds to the sigma-1 receptor (IC50 = 190 nM) and acts as a GABA antagonist without triggering opioid or NMDA receptors, it is the ideal compound for neurochemical assays designed to isolate these specific pathways [1].
Given its documented lack of broad-spectrum cough suppression compared to benchmark opioids like Codeine (which achieve 40-60% suppression), Pipazethate HCl serves as a critical negative control in in vivo and clinical efficacy models for novel respiratory drugs [2].
The compound's ability to be quantified down to an LOD of 3.36 µg/mL using chromazurol S, even in the presence of oxidative and acidic degradants, makes it a preferred reference standard for validating new spectrophotometric and HPLC quality control workflows [3].
The high processability and stability of the hydrochloride salt in aqueous solutions at pH 4 allows formulation scientists to use Pipazethate HCl as a reliable model compound for testing the shelf-life and transport stability of 1-azaphenothiazine derivatives [4].
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